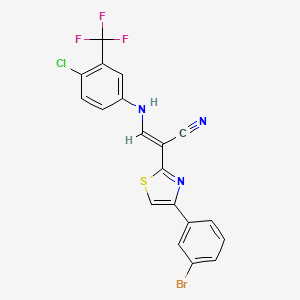

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile

Description

BenchChem offers high-quality (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10BrClF3N3S/c20-13-3-1-2-11(6-13)17-10-28-18(27-17)12(8-25)9-26-14-4-5-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIMSAHLAGEYBK-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10BrClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHBrClNS

- Molecular Weight : 482.8 g/mol

- LogP : 6.3, indicating significant lipophilicity which may affect its bioavailability and interaction with biological membranes .

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including the compound , exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Study Findings : A study demonstrated that thiazole derivatives exhibited varying degrees of antimicrobial activity, with some compounds showing effectiveness comparable to standard antibiotics like norfloxacin . Specifically, the presence of electron-donating groups on the phenyl ring enhances the antimicrobial efficacy.

2. Anticancer Activity

Thiazole compounds are also recognized for their anticancer potential. The compound's structural features suggest it may interact with cancer cell lines effectively.

- In Vitro Studies : In vitro assays have revealed that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer). For example, a related compound showed an IC value below that of doxorubicin, a standard chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of electron-donating groups | Enhances antimicrobial and anticancer activity |

| Substituents on the phenyl ring | Critical for cytotoxic effects |

| Thiazole ring | Essential for interaction with target proteins |

Research indicates that modifications to the thiazole ring and substituents can significantly alter biological efficacy, suggesting a need for further exploration in drug design .

Case Studies

Several case studies highlight the biological activities of similar thiazole compounds:

- Antifungal Activity : A series of thiazol-2(3H)-imine compounds demonstrated antifungal properties against Candida albicans and Candida parapsilosis, with one compound exhibiting an MIC comparable to ketoconazole .

- Cytotoxicity Studies : Compounds with structural similarities to our target compound showed potent cytotoxicity against various cancer cell lines, reinforcing the potential for developing new anticancer therapies based on thiazole chemistry .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile involves several steps, including the formation of thiazole derivatives and subsequent reactions to introduce the acrylonitrile moiety. The compound's structure is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, ensuring that the desired molecular configuration is achieved.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have been evaluated for their efficacy against various bacterial strains. Studies indicate that compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile show promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The anticancer potential of thiazole-containing compounds has also been extensively studied. In vitro assays have shown that such compounds can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The cytotoxic effects are often evaluated using assays like Sulforhodamine B (SRB), which measure cell viability post-treatment . Molecular docking studies further elucidate the binding interactions between these compounds and specific cancer targets, suggesting a mechanism for their anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Variations in substituents on the thiazole ring or the acrylonitrile moiety can significantly influence antimicrobial and anticancer activities. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve potency against specific pathogens or cancer cell lines .

Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives found that specific substitutions led to enhanced antimicrobial activity against resistant strains of bacteria . Compounds with bromine and chlorine substituents displayed superior efficacy compared to their unsubstituted counterparts.

Anticancer Screening

Another investigation focused on the anticancer effects of thiazole derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against MCF7 cells . The study highlighted the importance of functional groups in modulating biological activity, paving the way for future drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation, where a thiazole-2-acetonitrile derivative reacts with a substituted aryl aldehyde. Key steps include:

- Using anhydrous tetrahydrofuran (THF) as a solvent to enhance nucleophilicity .

- Temperature control (e.g., reflux at 60–80°C) to minimize side reactions .

- Catalytic bases like morpholine or piperidine to facilitate enolate formation .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Assign aromatic protons (δ 7.45–8.12 ppm for bromophenyl/thiazole) and acrylonitrile protons (δ 5.75–6.38 ppm) .

- IR Spectroscopy : Confirm nitrile (2212 cm⁻¹), C=N (1610 cm⁻¹), and C-Cl (776 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 297 [M+1] for analogous compounds) .

Q. How can in vitro biological activity be evaluated against target enzymes or pathways?

- Enzyme Inhibition Assays : Use kinase or protease targets (e.g., EGFR, VEGFR) with fluorescence-based substrates. Calculate IC50 values via dose-response curves .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like tamoxifen derivatives .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Approach :

- Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals from impurities or byproducts .

- Repeat synthesis under inert atmosphere to rule out oxidation artifacts (e.g., bromine loss) .

- Use high-resolution MS to confirm molecular formulas of unexpected peaks .

Q. What strategies optimize synthesis using Design of Experiments (DoE) or flow chemistry?

- DoE : Vary factors like solvent polarity, temperature, and catalyst loading in a factorial design. Analyze via response surface methodology to maximize yield .

- Flow Chemistry : Use microreactors for precise control of residence time and mixing, reducing side reactions (e.g., Z/E isomerization) .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular Docking : Dock the compound into target protein pockets (e.g., estrogen receptor) using AutoDock Vina. Validate with experimental IC50 data .

- QSAR Models : Corporate electronic descriptors (HOMO/LUMO, logP) from DFT calculations (Gaussian 09) to predict bioactivity .

Q. What advanced techniques study stability under stress conditions (pH, temperature, light)?

- Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS .

- Kinetic Analysis : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. How to differentiate E/Z isomers during synthesis and confirm purity?

- Separation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase .

- Confirmation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.